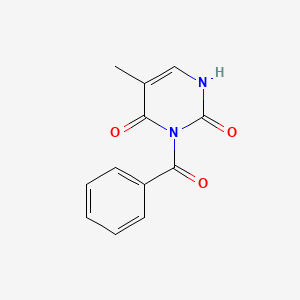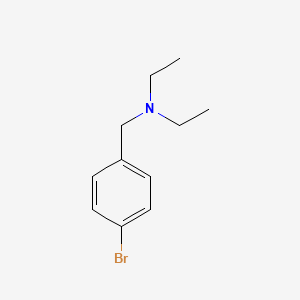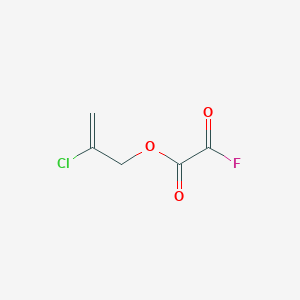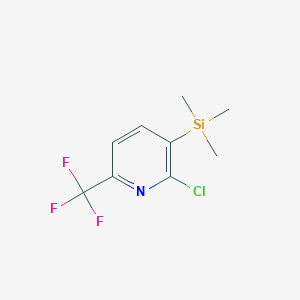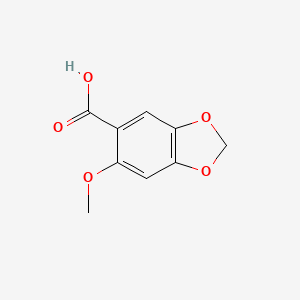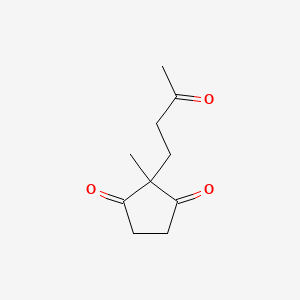![molecular formula C9H10O2 B1625085 5-Ethylbenzo[d][1,3]dioxole CAS No. 60373-70-8](/img/structure/B1625085.png)
5-Ethylbenzo[d][1,3]dioxole
Vue d'ensemble
Description
5-Ethylbenzo[d][1,3]dioxole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains both oxygen and carbon atoms in its structure. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Applications De Recherche Scientifique
Antibacterial and Antioxidant Properties
5-Ethylbenzo[d][1,3]dioxole and its derivatives exhibit notable antibacterial properties. Safrole, a related compound, was transformed into epoxy derivatives through photochemical oxidation and showed significant effectiveness against various Gram-positive and Gram-negative bacteria, suggesting potential medical applications (Khayyat & Al-Zahrani, 2014).
Applications in Synthesis and Drug Design
The compound has been utilized in various synthetic pathways. For example, 6-Nitrobenzo[1,3]dioxole was functionalized with carbonyl compounds, indicating its versatility in organic synthesis (Amiri-Attou, Terme, & Vanelle, 2005). Additionally, the synthesis of the antiepileptic drug Stiripentol involved 5-vinylbenzo[d][1,3]dioxole, showcasing its application in pharmaceutical manufacturing (El-Behairy & Sundby, 2013).
Potential in Cancer Research
Several derivatives of 5-Ethylbenzo[d][1,3]dioxole have been studied for their anticancer properties. For instance, compounds isolated from Astrodaucus persicus roots, which contain a benzodioxole structure, showed promise for future cancer research (Goodarzi et al., 2016). Another study synthesized and evaluated analogues of the natural product 4,7-dimethoxy-5-methylbenzo[d][1,3]dioxole for their antiproliferative activity, highlighting the potential of these compounds in cancer treatment (Yeung & Piggott, 2017).
Propriétés
IUPAC Name |
5-ethyl-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-7-3-4-8-9(5-7)11-6-10-8/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGITQZGLVBTTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468270 | |
| Record name | 5-Ethylbenzo[d][1,3]dioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethylbenzo[d][1,3]dioxole | |
CAS RN |
60373-70-8 | |
| Record name | 5-Ethylbenzo[d][1,3]dioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-2-azaspiro[4.5]decane](/img/structure/B1625004.png)

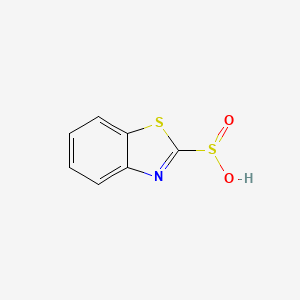
![Propanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R)-](/img/structure/B1625007.png)
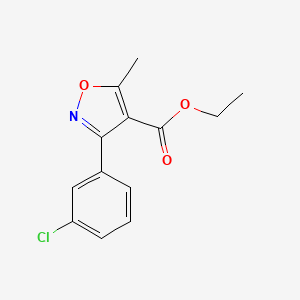
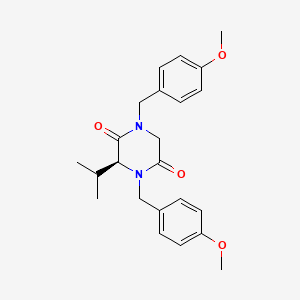
![2-[(4-Ethoxyphenyl)sulfonyl] propanoic acid ehtyl ester](/img/structure/B1625011.png)
